N'-(2,3,5-Trichlorobenzylidene)benzohydrazide
Description
Properties
Molecular Formula |
C14H9Cl3N2O |
|---|---|
Molecular Weight |
327.6 g/mol |
IUPAC Name |
N-[(E)-(2,3,5-trichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9Cl3N2O/c15-11-6-10(13(17)12(16)7-11)8-18-19-14(20)9-4-2-1-3-5-9/h1-8H,(H,19,20)/b18-8+ |
InChI Key |
IJPYPYOUYGYQIQ-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE typically involves the reaction of 2,3,5-trichlorobenzaldehyde with benzohydrazide under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Benzohydrazide Derivatives
Structural and Functional Modifications
Benzohydrazide derivatives are structurally diverse, with variations in substituents on the benzylidene ring and the hydrazide backbone. Key analogs include:
Key Observations :
- Chlorine Substituents: Compounds with 3,5-Cl₂ (e.g., N'-(3,5-dichlorobenzylidene)benzohydrazide) exhibit superior cytotoxicity against lung adenocarcinoma (IC₅₀: 0.03 µM), outperforming cisplatin (IC₅₀: 0.045–0.052 µM) . The trichloro variant likely enhances this activity due to increased halogen bonding and membrane permeability.
- Nitro Groups: The 4-NO₂ substituent in N'-(4-nitrobenzylidene)benzohydrazide improves antibacterial activity against Gram-positive bacteria (MIC: 2 µg/mL) by enhancing electron-withdrawing effects, disrupting bacterial cell walls .
- Methoxy Groups : Methoxy-substituted analogs (e.g., 4-OCH₃) show moderate antioxidant activity but lower antimicrobial potency, suggesting a trade-off between electron-donating groups and bioactivity .
Antimicrobial Activity
- N'-(2,3,5-Trichlorobenzylidene)benzohydrazide : Expected to exhibit broad-spectrum antimicrobial activity based on structural similarity to 3,5-dichloro analogs, which inhibit S. aureus and E. coli (MIC: 4–8 µg/mL) .
- N'-(Thiophene-2-ylmethylene)benzohydrazide : Shows selective antifungal activity against A. niger (MIC: 16 µg/mL), attributed to sulfur-mediated membrane disruption .
Anticancer Activity
- N'-(2,4-Dichlorobenzylidene)-4-(6-chlorobenzimidazol-2-yl)benzohydrazide (5a): Potent against lung adenocarcinoma (IC₅₀: 0.0316 µM), leveraging dual chloro and benzimidazole moieties for DNA intercalation and topoisomerase inhibition .
- 3-Chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH) : Inhibits LSD1 (lysine-specific demethylase), inducing apoptosis in leukemia cells (IC₅₀: 1.6 µM) .
Enzyme Inhibition
- N'-Benzylidene-3,4-dimethoxybenzohydrazide : Inhibits acetylcholinesterase (AChE) (IC₅₀: 0.8 µM), relevant for Alzheimer’s disease therapy, via hydrogen bonding with the catalytic triad .
- Triazole-linked benzohydrazides : Exhibit α-glucosidase inhibition (IC₅₀: 0.01 µM), 75,000-fold more potent than acarbose, due to triazole-mediated π-π stacking in the enzyme active site .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N'-(2,3,5-Trichlorobenzylidene)benzohydrazide derivatives?
- Methodology : The compound is typically synthesized via condensation of substituted benzaldehydes (e.g., 2,3,5-trichlorobenzaldehyde) with benzohydrazide. Key steps include refluxing in solvents like ethanol or PEG 400, often with catalytic sodium acetate. For example, PEG 400 enables room-temperature reactions without acid/base catalysts, yielding products (68–85%) that are purified via recrystallization (ethanol/DMF) .
- Data Reference : Yield optimization tables (e.g., 68% in PEG 400 vs. 37% in iso-propanol) highlight solvent efficiency .
Q. What spectroscopic techniques are used to characterize benzohydrazide derivatives?
- Methodology :
- IR Spectroscopy : Identifies C=O (1700–1650 cm⁻¹) and C=N (1650–1590 cm⁻¹) stretches .
- NMR : ^1H NMR detects aromatic protons (δ 6.5–8.0 ppm) and hydrazone protons (δ 7.9–8.1 ppm); ^13C NMR confirms carbonyl (165–170 ppm) and imine (150–155 ppm) carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) validate molecular formulas .
Q. How is the cytotoxicity of benzohydrazide derivatives evaluated in vitro?
- Methodology : Compounds are screened against cancer cell lines (e.g., A549 lung adenocarcinoma) using MTT assays. IC₅₀ values are calculated, with results contextualized against controls like doxorubicin. For example, N'-(4-nitrobenzylidene) derivatives show inhibitory zones of 17 mm against S. aureus .
Advanced Research Questions
Q. How do solvation effects influence the reactivity and crystallinity of benzohydrazide derivatives?
- Methodology : Solvent polarity (e.g., PEG 400 vs. ethanol) impacts reaction kinetics and product stability. Computational studies (e.g., COSMO-RS) model solvation-free energies, while X-ray crystallography (e.g., CCDC 876265) reveals solvent-dependent packing motifs .
- Data Contradiction : Polar aprotic solvents (e.g., DMF) enhance yields but may reduce crystallinity compared to ethanol .
Q. How can computational tools like 3D-QSAR improve benzohydrazide derivative design?
- Methodology : 3D-QSAR models (e.g., CoMFA/CoMSIA) correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with bioactivity. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like β-tubulin, guiding synthesis of derivatives with enhanced cytotoxicity .
Q. What strategies resolve spectral data contradictions in substituted benzohydrazides?
- Methodology :
- Dynamic NMR : Detects rotameric equilibria (e.g., E/Z isomerism in hydrazones) .
- X-ray Diffraction : Resolves ambiguities in imine bond geometry (e.g., E-configuration prevalence due to steric hindrance) .
Q. How do electron-donating/withdrawing groups affect bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
